molecular formula C7H4BrN3O2 B13016317 7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid

7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid

Cat. No.: B13016317
M. Wt: 242.03 g/mol
InChI Key: KVZLRZVHSGKYDX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrolo[2,3-b]pyrazine derivatives often involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . Industrial production methods may include multi-step reactions involving hydrogenation, iodination, amide formation, and cyclization .

Chemical Reactions Analysis

7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form corresponding oxides or reduced to form amines .

Scientific Research Applications

7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to inhibit kinases and other enzymes involved in disease pathways . Additionally, it is used in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation. The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting the downstream signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-9-6-5(3)11-4(2-10-6)7(12)13/h1-2H,(H,9,10)(H,12,13)

InChI Key

KVZLRZVHSGKYDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)C(=O)O)Br

Origin of Product

United States

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